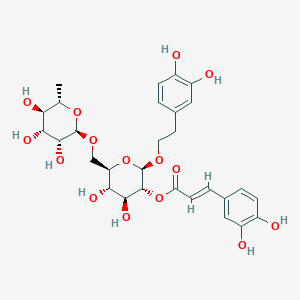
4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is a synthetic compound used in various scientific research applications, including biology, chemistry, medicine, and industry. This article delves into its preparation methods, chemical reactions, mechanism of action, and its unique properties compared to similar compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide typically involves several steps:
Initial Formation: The first step involves synthesizing 5-(hydroxymethyl)-1H-imidazole-2-thiol by reacting hydroxymethyl thiol with imidazole under controlled conditions.
Modification: This intermediate product is then subjected to further reactions to introduce the methylamino and oxoethyl groups.
Acetylation: Subsequently, the product undergoes acetylation to form the acetamido group.
Benzamide Formation: Finally, the compound is completed by forming the benzamide ring through the appropriate amide coupling reaction.
Industrial Production Methods
In industrial settings, these reactions are typically scaled up using large reactors under precise conditions to ensure high yield and purity. Solvents such as dimethyl sulfoxide or acetonitrile are commonly used, and reactions are conducted under inert atmospheres to prevent oxidation or unwanted side reactions.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxoethyl and imidazole groups, altering the compound's biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Substituents: Halogens, alkyl groups, nitro groups under conditions such as Friedel-Crafts alkylation or nitration.
Major Products Formed
From oxidation: Aldehydes, carboxylic acids.
From reduction: Alcohols, amines.
From substitution: Various benzamide derivatives with modified chemical properties.
科学的研究の応用
4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide is pivotal in several research areas:
Chemistry: It is used in the study of complex organic reactions and catalysis.
Biology: Serves as a probe in studying cellular processes due to its specific interactions with biomolecules.
Medicine: Has potential therapeutic applications due to its ability to interact with specific enzymes and receptors.
Industry: Used in the development of new materials and chemical sensors.
作用機序
The compound's mechanism involves interaction with specific molecular targets such as enzymes and receptors. It often works by binding to these targets, altering their activity and thus modulating biological pathways. For instance, its interaction with certain enzymes can inhibit or enhance their activity, leading to a cascade of downstream effects within a biological system.
類似化合物との比較
Similar Compounds
4-(2-(Benzylthio)acetamido)benzamide
4-(2-(Butylthio)acetamido)benzamide
4-(2-(Phenylthio)acetamido)benzamide
Uniqueness
Compared to these similar compounds, 4-(2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide exhibits unique properties due to the presence of the hydroxymethyl and imidazole groups, which provide distinct reactivity and biological activity. These features make it particularly valuable in scientific research for exploring new therapeutic avenues and understanding complex biochemical pathways.
Hope this meets your needs. What's next on your list?
特性
IUPAC Name |
4-[[2-[5-(hydroxymethyl)-1-[2-(methylamino)-2-oxoethyl]imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-18-13(23)7-21-12(8-22)6-19-16(21)26-9-14(24)20-11-4-2-10(3-5-11)15(17)25/h2-6,22H,7-9H2,1H3,(H2,17,25)(H,18,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFVCBPWZTYJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Amino-4-oxo-3H-thieno[3,2-d]pyrimidin-6-yl)benzoic acid](/img/structure/B2536798.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2536799.png)
![2-Benzyl-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-oxadiazole](/img/structure/B2536800.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2536801.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2536803.png)







